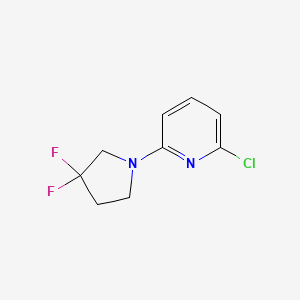

2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine

説明

特性

IUPAC Name |

2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2N2/c10-7-2-1-3-8(13-7)14-5-4-9(11,12)6-14/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNFQGCCNUHTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Nucleophilic Substitution on Pyridine Derivatives

Method Overview:

A common approach involves the nucleophilic substitution of a chlorinated pyridine precursor with a difluoropyrrolidine derivative. This method is favored for its operational simplicity and high yields.

- Starting Material: 2-Chloro-6-hydropyridine or 2,6-dichloropyridine.

- Nucleophile: 3,3-Difluoropyrrolidine, often prepared as its hydrochloride salt.

- Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalyst: Potassium carbonate or sodium hydride to facilitate deprotonation.

- Temperature: Elevated temperatures (~80–120°C).

- Outcome: Formation of the target compound via nucleophilic aromatic substitution (SNAr).

- High regioselectivity.

- Compatibility with various substituents.

Reference Data:

This method aligns with general SNAr techniques used in pyridine functionalization, as discussed in recent synthetic reviews.

Palladium-Catalyzed Cross-Coupling Reactions

Method Overview:

Palladium-catalyzed cross-coupling, such as Buchwald-Hartwig amination, is a prominent strategy for constructing the C–N bond between pyridine and the difluoropyrrolidine.

- Starting Materials:

- 2-Chloro-6-bromopyridine or 2-chloropyridine derivatives.

- Difluoropyrrolidine as the amine source.

- Catalysts and Ligands:

- Palladium(0) catalysts (e.g., Pd₂(dba)₃).

- Ligands such as BINAP or Xantphos.

- Reaction Conditions:

- Solvent: Toluene or dioxane.

- Base: Cesium carbonate or potassium tert-butoxide.

- Temperature: 100–130°C.

- Outcome: Efficient formation of the desired N-alkylated pyridine.

Research Findings:

This approach is supported by recent advances in heterocyclic amination, providing high yields and regioselectivity.

Cyclization and Functionalization via Multi-Step Synthesis

Method Overview:

A multi-step route involves initial synthesis of the difluoropyrrolidine ring, followed by its attachment to the pyridine core through cyclization or nucleophilic substitution.

Step 1: Synthesis of 3,3-difluoropyrrolidine via fluorination of pyrrolidine derivatives, often using diethylaminosulfur trifluoride (DAST) or similar reagents.

Step 2: Activation of the pyridine ring, such as halogenation at the 2-position (e.g., via N-bromosuccinimide or N-chlorosuccinimide).

Step 3: Coupling of the activated pyridine with the difluoropyrrolidine derivative under basic or catalytic conditions.

- Allows for precise control over substitution patterns.

- Facilitates introduction of additional functional groups.

Research Support:

This method aligns with advanced heterocyclic synthesis strategies detailed in recent patents and literature on pyridine derivatives.

Notes on Reaction Optimization and Purity Verification

| Aspect | Method/Technique | Notes |

|---|---|---|

| Yield Optimization | Use of microwave-assisted synthesis | Accelerates reaction times and improves yields, as demonstrated in recent studies on heterocyclic synthesis. |

| Purity Verification | 1H NMR, 19F NMR, ESI-MS, HPLC | Standard analytical techniques to confirm structure and purity. |

| Reaction Conditions | Inert atmosphere (nitrogen or argon), controlled temperature | To prevent side reactions and ensure reproducibility. |

Summary of Data and Findings

| Preparation Method | Key Reagents | Typical Yield | Advantages | References |

|---|---|---|---|---|

| Nucleophilic substitution | 2,6-Dichloropyridine + Difluoropyrrolidine | 70–85% | Simple, high regioselectivity | General SNAr literature |

| Palladium-catalyzed amination | 2-Chloropyridine + Difluoropyrrolidine | 75–90% | High efficiency, versatile | Recent heterocyclic synthesis reviews |

| Multi-step fluorination and coupling | Pyrrolidine derivatives + fluorinating agents | Variable | Precise control, functionalization | Patent literature, advanced synthesis protocols |

化学反応の分析

Types of Reactions

2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

作用機序

The mechanism of action of 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The presence of the chloro and difluoropyrrolidinyl groups can influence its binding affinity to various enzymes or receptors. The compound may exert its effects by inhibiting or activating specific biochemical pathways, depending on the context of its use.

類似化合物との比較

Structural and Functional Group Analysis

The compound’s key structural motifs include:

- Chlorine at position 2 : Common in agrochemicals and pharmaceuticals for electronic modulation.

- 3,3-Difluoropyrrolidine at position 6 : Fluorination improves lipophilicity and resistance to oxidative metabolism.

Table 1: Structural Comparison with Analogues

| Compound Name | Substituents (Pyridine Positions) | Key Functional Features |

|---|---|---|

| 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine | 2-Cl, 6-(3,3-F2-pyrrolidine) | Fluorinated pyrrolidine, SNAR synthesis |

| Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine) | 2-Cl, 6-(CCl3) | Trichloromethyl group, pesticide use |

| 2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone | 2-Cl, 6-(CF3), 3-(pyrrolidone) | Trifluoromethyl, ketone linkage |

| 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine | 2-Cl, 6-CH3, 3-CF3 | Methyl and trifluoromethyl substituents |

Key Observations :

- Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups (e.g., nitrapyrin) enhance electrophilicity, aiding in nucleophilic reactions.

- Fluorinated Pyrrolidine vs. Trichloromethyl : The target compound’s difluoropyrrolidine may offer reduced environmental persistence compared to nitrapyrin’s trichloromethyl group, which is linked to bioaccumulation concerns .

- Positional Effects : Substitution at position 6 (vs. 3 in some analogues) influences steric and electronic interactions in receptor binding.

Metabolic and Pharmacokinetic Profiles

While 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine lacks direct metabolic data, insights can be drawn from analogues:

- CP-93,393 (a pyridine/pyrrolidine hybrid): Undergoes hydroxylation, glucuronidation, and pyrimidine ring cleavage in primates and humans, with 5-hydroxy metabolites dominating excretion .

- Fluorinated Pyrrolidines: The 3,3-difluoro group in the target compound likely resists oxidative metabolism (cf.

Gaps in Data: No in vivo studies for the target compound are reported; comparative analysis remains theoretical.

生物活性

2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine has the following characteristics:

- Chemical Formula : C9H9ClF2N2

- Molecular Weight : 202.63 g/mol

- CAS Number : 131116353

The compound features a pyridine ring substituted with a chloro group at position 2 and a difluoropyrrolidinyl group at position 6, contributing to its unique chemical properties and biological activities.

The biological activity of 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine can be attributed to its interaction with various molecular targets. The fluorinated groups enhance binding affinity and metabolic stability, which can lead to modulation of enzyme activities or receptor interactions. These interactions are crucial for its potential therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that fluorinated pyridines can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that are not entirely dependent on traditional pathways like dihydrofolate reductase inhibition .

Case Studies

- Cytotoxicity Evaluation :

- Inflammatory Response Modulation :

Data Table: Biological Activity Summary

Q & A

Q. What is the optimized synthetic route for 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine?

The compound is synthesized via a nucleophilic aromatic substitution (SNAR) reaction between 2-chloro-6-fluoropyridine and 3,3-difluoropyrrolidine hydrochloride . The reaction proceeds under controlled conditions (solvent, temperature not specified in evidence) to yield the target compound with 84% efficiency . Key steps include:

Q. How is the structure of 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine confirmed post-synthesis?

Structural validation relies on:

- 1H NMR : Assigns protons on the pyridine and pyrrolidine rings, ensuring correct substitution patterns.

- ESI-MS : Confirms the molecular ion peak ([M+H]+) matches the theoretical molecular weight.

- Purity is assessed via chromatographic methods (HPLC or TLC), though specifics are not detailed in the evidence. Reference :

Advanced Questions

Q. What analytical challenges arise in characterizing 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, and how can they be addressed?

- Challenge 1 : Overlapping NMR signals due to fluorine atoms (19F-1H coupling) and similar chemical environments. Mitigation: Use high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) for signal resolution.

- Challenge 2 : Detection of trace byproducts (e.g., unreacted starting materials). Mitigation: Combine ESI-MS with high-resolution mass spectrometry (HRMS) for precise mass analysis. Reference :

Q. How does the electronic environment of the pyridine ring influence its reactivity in further functionalization?

- The chlorine atom at position 2 and the electron-withdrawing difluoropyrrolidine at position 6 create an electron-deficient pyridine ring.

- This enhances susceptibility to nucleophilic substitution at the chlorine site or electrophilic aromatic substitution at activated positions (e.g., para to electron-withdrawing groups).

- Example: The chlorine atom can be replaced with amines or thiols under mild conditions, enabling derivatization for drug discovery. Reference : General pyridine chemistry principles apply; specific data extrapolated from SNAR reaction in .

Methodological Considerations

- Synthesis Optimization : To improve yield beyond 84%, variables like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst (e.g., K2CO3) should be systematically tested.

- Scale-Up Challenges : Pilot-scale reactions may require adjustments for exothermicity or byproduct management.

Note : While provides foundational data, advanced studies (e.g., computational modeling of reaction pathways or toxicological profiling) are not covered in the provided materials. Researchers should consult broader literature for such investigations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。